molecular formula C27H31N3O B12045046 N-(4-(Benzyloxy)benzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine

N-(4-(Benzyloxy)benzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine

Cat. No.: B12045046
M. Wt: 413.6 g/mol
InChI Key: SIEITZPEILOUPK-TURZUDJPSA-N
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Description

N-(4-(Benzyloxy)benzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzyloxy)benzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine typically involves the condensation of 4-(Benzyloxy)benzaldehyde with 4-(2,4-dimethylbenzyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Benzyloxy)benzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce piperazine derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)benzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s pharmacological effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Benzyloxy)benzylidene)-4-(2,4-dimethylphenyl)-1-piperazinamine
  • N-(4-(Benzyloxy)benzylidene)-4-(2,4-dimethylbenzyl)-1-piperidine

Uniqueness

N-(4-(Benzyloxy)benzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is unique due to its specific structural features, such as the benzyloxy and dimethylbenzyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C27H31N3O

Molecular Weight

413.6 g/mol

IUPAC Name

(E)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C27H31N3O/c1-22-8-11-26(23(2)18-22)20-29-14-16-30(17-15-29)28-19-24-9-12-27(13-10-24)31-21-25-6-4-3-5-7-25/h3-13,18-19H,14-17,20-21H2,1-2H3/b28-19+

InChI Key

SIEITZPEILOUPK-TURZUDJPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

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